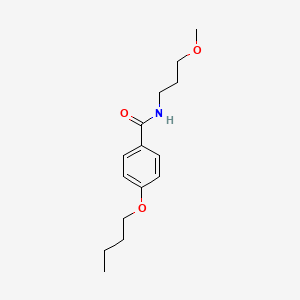

4-butoxy-N-(3-methoxypropyl)benzamide

Description

4-Butoxy-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzoyl group and a 3-methoxypropylamine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing selective agonists for formyl peptide receptor 2 (FPR2). For instance, it forms part of Quin-C1 (a quinazoline derivative), which exhibits high selectivity for FPR2-mediated signaling pathways, inducing chemotaxis and calcium mobilization in neutrophils without triggering superoxide generation . Its synthesis typically involves coupling reactions under optimized conditions, such as using DMF as a solvent and potassium carbonate as a base, followed by purification via chromatography .

Properties

IUPAC Name |

4-butoxy-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-4-12-19-14-8-6-13(7-9-14)15(17)16-10-5-11-18-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFCBPXPUZCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methoxypropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-butoxybenzoic acid and 3-methoxypropylamine as the primary starting materials.

Activation of Carboxylic Acid: The carboxylic acid group of 4-butoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Amide Bond Formation: The activated carboxylic acid reacts with 3-methoxypropylamine to form the amide bond, resulting in the formation of this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and the purification processes are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the amide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

4-butoxy-N-(3-methoxypropyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings:

Substituent Effects on Target Selectivity: The butoxy group in this compound enhances lipophilicity and receptor binding compared to shorter alkoxy chains (e.g., methoxy or ethoxy). This is critical for FPR2 selectivity, as seen in Quin-C1 . Phenoxy derivatives (e.g., 25e, 25f) with trifluoromethyl or methyl groups exhibit improved metabolic stability but reduced agonist activity relative to the butoxy analog .

Role of the 3-Methoxypropylamine Side Chain :

- The 3-methoxypropyl moiety balances solubility and membrane permeability. Analogous compounds with shorter chains (e.g., methoxyethyl) show reduced cellular uptake in RSV inhibition assays .

Functional Group Impact on Enzyme Inhibition: In PCAF HAT inhibition, long acyl chains (e.g., tetradecanoyl in compound 17) enhance activity (79% inhibition) compared to shorter chains (e.g., hexanoyl in compound 8, 67%) . However, this compound’s activity is context-dependent, as its primary application lies in receptor agonism rather than enzyme inhibition.

Key Observations:

- Synthetic Efficiency: The use of HATU and DMF in synthesizing this compound ensures high yields (>95%) and purity, whereas phenoxy derivatives require multi-step purification (e.g., silica chromatography) .

- Solubility : The 3-methoxypropyl group improves aqueous solubility compared to purely aromatic side chains (e.g., 4-isopropylbenzyl in compound 19), which are prone to aggregation .

Pharmacological and Toxicological Profiles

- Phenoxy Analogs (25d, 25e): Fluorine or methyl substituents reduce metabolic clearance but may introduce hepatotoxicity risks due to reactive intermediate formation .

- Quinazolinedione Derivatives: Exhibit nanomolar potency against RSV but require structural optimization to mitigate hERG channel inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.